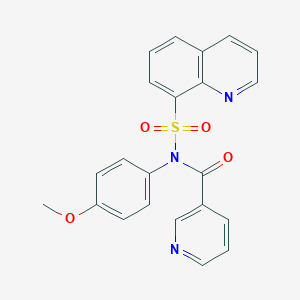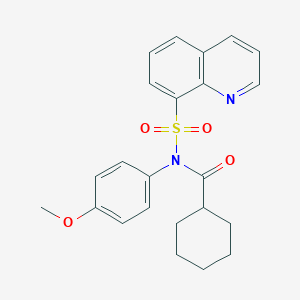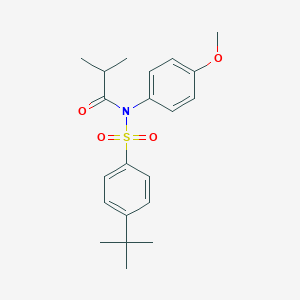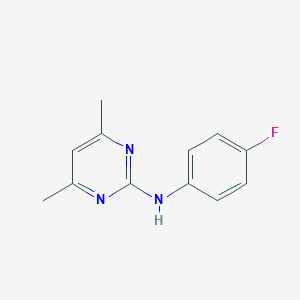![molecular formula C17H19N3O3S3 B284145 N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a fluorescent probe that can be used to study protein-protein interactions and has potential applications in various fields, including drug discovery, diagnostics, and biotechnology.
作用機序
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide works by binding to proteins and undergoing a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor protein-protein interactions in real-time. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has a high binding affinity for proteins, making it an ideal probe for studying protein-protein interactions.
Biochemical and Physiological Effects:
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide does not have any known biochemical or physiological effects on living organisms. This compound is used solely as a research tool and is not intended for human or animal consumption.
実験室実験の利点と制限
One of the main advantages of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a research tool is its high binding affinity for proteins, which allows for the accurate monitoring of protein-protein interactions. Additionally, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is a fluorescent probe, which makes it easy to detect and monitor. However, one of the limitations of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. One potential application is in the development of new drugs that target protein-protein interactions. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide can be used to screen potential drug candidates and identify compounds that disrupt specific protein-protein interactions. Additionally, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide can be used in the development of new diagnostic tools for various diseases. By using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a probe, researchers can detect specific protein-protein interactions that are associated with certain diseases. Overall, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has significant potential for various applications in the fields of drug discovery, diagnostics, and biotechnology.
合成法
The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with 6-amino-1,3-benzothiazole-2-sulfonyl chloride to form the final product, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been extensively studied in the scientific research community due to its unique fluorescent properties. This compound can be used as a probe to study protein-protein interactions, which are essential for various biological processes. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been used to study the interactions between various proteins, including enzymes, receptors, and transcription factors. This compound has potential applications in drug discovery, diagnostics, and biotechnology.
特性
分子式 |
C17H19N3O3S3 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H19N3O3S3/c1-17(2,3)20-26(22,23)12-6-7-13-14(10-12)25-16(18-13)19-15(21)9-11-5-4-8-24-11/h4-8,10,20H,9H2,1-3H3,(H,18,19,21) |
InChIキー |
UQYWPTBQKXBDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)


![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)